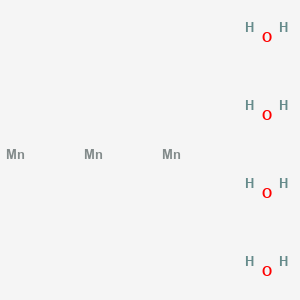
1-Deuterioethenylbenzene
Übersicht
Beschreibung
The study of benzene derivatives, including those with deuterium substitution, offers valuable insights into their synthesis, molecular structure, and properties. While specific studies on "1-Deuterioethenylbenzene" are scarce, related research can shed light on the general behavior of such compounds.
Synthesis Analysis
The synthesis of benzene derivatives often involves nucleophilic substitution reactions and modifications to introduce deuterium atoms or ethenyl groups. For instance, the synthesis of stable germabenzene derivatives showcases the intricate methods used to generate and stabilize reactive benzene derivatives through steric protection groups (Nakata, Takeda, & Tokitoh, 2002).
Molecular Structure Analysis
The molecular structure of benzene derivatives is critical to understanding their chemical behavior. Studies utilizing X-ray crystallography and NMR spectroscopy provide insights into the planarity, electron delocalization, and substituent effects on the benzene ring. For example, fluorobenzene's structure reveals minor modifications in bond lengths due to substituent influence, similar to what might be expected in deuterated analogs (Nygaard, Bojesen, Pedersen, & Rastrup-Andersen, 1968).
Chemical Reactions and Properties
The chemical reactions and properties of benzene derivatives, including those modified with deuterium, are influenced by their molecular structure. Deuterium substitution can affect the photodecomposition and reaction dynamics of alkylbenzenes, offering insights into the isotope effects and chemical reactivity of such compounds (Kajii, Obi, Tanaka, Ikeda, Nakashima, & Yoshihara, 1987).
Physical Properties Analysis
The physical properties of benzene derivatives, such as melting and boiling points, solubility, and optical properties, are influenced by structural factors like molecular weight and substituent effects. Studies on analogous molecular glassformers provide a comparative basis for understanding the physical behavior of complex benzene derivatives (Liu, Cheng, Salami-Ranjbaran, Gao, Glor, Li, Walsh, & Fakhraai, 2015).
Wissenschaftliche Forschungsanwendungen
-
Chemical Synthesis
-
Medicinal Chemistry
-
Material Science
-
Pharmaceutical Industry
-
Biological Research
-
Electrocatalytic Reductive Deuteration
-
Design and Synthesis of Stereospecific 1,3-Diene Carbonyls
-
Functionalization of BODIPY Dyes
- BODIPY (4-bora-3 a ,4 a -diaza- s -indacene) dyes are highly useful compounds due to their rich photophysical properties, stability, and ease of functionalization . The use of BODIPY derivatives in different applications, such as fluorescent sensors, bioimaging, photodynamic therapy (PDT), dye-sensitized solar cells, organic solar cells, electroluminescent devices, and laser dyes, could potentially involve 1-Deuterioethenylbenzene .
-
Synthesis of 1,3-Diselenyl-Dihydroisobenzofurans
- An efficient electrochemical method for the direct synthesis of complicated 1,3-diselenyl-dihydroisobenzofurans was developed under external oxidant free conditions at room temperature from substituted o-divinylbenzenes and diselenides . 1-Deuterioethenylbenzene could potentially be used in this process .
-
Catalytic Oxidation of Ethylbenzene
Safety And Hazards
Eigenschaften
IUPAC Name |
1-deuterioethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBRXRYQALVLMV-VMNATFBRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514647 | |
| Record name | (1-~2~H)Ethenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Deuterioethenylbenzene | |
CAS RN |
1193-80-2 | |
| Record name | Ethenyl-1-dbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-~2~H)Ethenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Styrene-a-d1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1S,2S,5S)-2-acetyloxy-5-(6-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-1-methylcyclopentyl]acetic acid](/img/structure/B74599.png)












